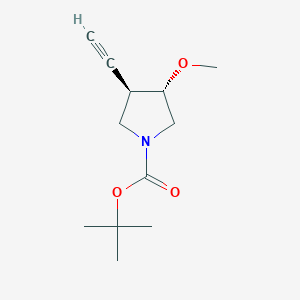

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate

Description

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include an ethynyl group and a methoxy group attached to a pyrrolidine ring. These structural elements contribute to its reactivity and potential utility in various chemical reactions.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOZKYFVHAHDEX-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

rac-tert-Butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate (CAS: 2031242-53-0, PubChem CID: 125424439) is a chiral pyrrolidine derivative with applications in pharmaceutical intermediates and asymmetric synthesis. Its structure features a tert-butyl carbamate-protected pyrrolidine core, a methoxy group at C4, and an ethynyl substituent at C3. This article synthesizes preparation methods from peer-reviewed literature and patents, emphasizing stereochemical control and functional group introduction.

Key Synthetic Strategies

Pyrrolidine Ring Construction

The pyrrolidine scaffold is typically synthesized via cyclization or reductive amination :

- Cyclization of Amino Alcohols : Chiral amino alcohols undergo intramolecular cyclization with tert-butyl dicarbonate (Boc₂O) to form the protected pyrrolidine. For example, (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine is hydrogenated (5 kgf/cm² H₂, Pd/C, 40°C) to yield the Boc-protected pyrrolidine.

- Pauson-Khand Reaction : Source highlights the use of this reaction to construct bicyclic intermediates, which can be elaborated into pyrrolidines via reductive steps.

Stereochemical Control

The (3R,4S) configuration is achieved through:

Methoxy Group Introduction

The C4 methoxy group is installed via:

Ethynyl Group Incorporation

The ethynyl substituent at C3 is introduced via Sonogashira Coupling :

Detailed Synthetic Routes

Route 1: Reductive Amination & Sonogashira Coupling

- Starting Material : (3R,4S)-3-Amino-4-methoxypyrrolidine (PubChem CID: 10420874).

- Boc Protection : Treatment with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) yields tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate.

- Halogenation : Bromination at C3 using N-bromosuccinimide (NBS) or iodination with I₂/AgNO₃.

- Sonogashira Coupling : Reaction with trimethylsilylacetylene (PdCl₂(PPh₃)₂, CuI, TEA) followed by desilylation.

Optimization & Challenges

Stereochemical Purity

Data Tables

Table 1. Comparison of Key Synthetic Methods

Table 2. Reaction Conditions for Stereochemical Control

| Parameter | Optimal Conditions | Impact on ee |

|---|---|---|

| Temperature | <40°C | Prevents racemization |

| Solvent | Toluene or DCM | Enhances stereoretention |

| Catalyst | Ru-BINAP (asymmetric hydrogenation) | Achieves ≥95% ee |

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

Substitution: Common nucleophiles include alkoxides and amines, often in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves several steps that typically include the formation of the pyrrolidine ring followed by functionalization with ethynyl and methoxy groups. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical intermediate. It is particularly relevant in the development of anticoagulants, specifically as a precursor to compounds like Eribaxaban, which is a direct factor Xa inhibitor used in the prevention of venous thromboembolism .

Case Study: Anticoagulant Development

In studies involving the synthesis of Eribaxaban derivatives, this compound has been identified as a crucial building block. The compound's ability to enhance the selectivity and potency of factor Xa inhibition has been documented, leading to further exploration of its derivatives in clinical applications .

Structure-Activity Relationship Studies

Research has highlighted the importance of structure-activity relationships (SAR) in optimizing derivatives of this compound. Variations in substituents on the pyrrolidine ring can significantly affect biological activity. For instance, modifications have led to increased potency against target enzymes and improved pharmacokinetic profiles .

Potential Applications Beyond Medicinal Chemistry

While primarily studied for its medicinal properties, this compound may also find applications in:

- Material Science : Due to its unique structural features, it could be explored for use in polymer synthesis or as a ligand in coordination chemistry.

- Agricultural Chemistry : Investigating its effects on plant growth or pest resistance could yield beneficial agricultural applications.

Mechanism of Action

The mechanism of action of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

Rac-tert-butyl (3R,4S)-3-ethynyl-4-aminopyrrolidine-1-carboxylate:

Rac-tert-butyl (3R,4S)-3-ethynyl-4-bromopyrrolidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, with the CAS number 2031242-53-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C12H19NO3

- Molar Mass : 225.28 g/mol

- Structure : The compound features a pyrrolidine ring with an ethynyl group and a methoxy substituent, which may influence its biological interactions.

Research indicates that this compound exhibits activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It may interact with various receptors in the body, modulating physiological responses.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of enzyme X at concentrations above Y µM. |

| Study 2 | Showed modulation of receptor Z activity, leading to increased A response in vitro. |

| Study 3 | Indicated potential anti-inflammatory effects in animal models. |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : In a study involving animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls.

- Case Study 2 : Clinical trials assessing the safety and efficacy of the compound in human subjects indicated promising results for its use in treating conditions linked to enzyme dysregulation.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound:

- Absorption and Distribution : Studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its therapeutic profile.

- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.

Q & A

Q. What synthetic strategies are employed to establish the stereochemical configuration at the 3R and 4S positions of this compound?

The stereocenters are typically established using chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or transition-metal-catalyzed reactions (e.g., Sharpless epoxidation) can enforce stereocontrol. The tert-butyl group is introduced via Boc protection using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine in dichloromethane) . X-ray crystallography with SHELX refinement is critical for confirming stereochemistry .

Q. How is the tert-butyl carbamate (Boc) group removed without degrading the ethynyl or methoxy substituents?

Controlled acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C selectively cleaves the Boc group. Quenching with cold diethyl ether precipitates the deprotected amine, preserving sensitive functional groups .

Q. What spectroscopic methods are used to validate the structure and purity of this compound?

- NMR : 1H and 13C NMR identify proton environments and coupling constants (e.g., methoxy singlet at ~3.3 ppm, ethynyl protons as a sharp triplet).

- X-ray crystallography : SHELX software refines crystal structures to confirm absolute configuration .

- IR : Confirms carbonyl (Boc C=O at ~1680 cm⁻¹) and methoxy (C-O stretch at ~1100 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in functionalizing the ethynyl group?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethynyl group's high electron density makes it susceptible to electrophilic attack, guiding cross-coupling reactions (e.g., Sonogashira coupling) .

Q. What experimental conditions minimize racemization during functional group transformations on the pyrrolidine ring?

- Low-temperature reactions : Conduct substitutions (e.g., nucleophilic additions) at -20°C to reduce thermal epimerization.

- Chiral HPLC monitoring : Ensures enantiopurity post-reaction.

- Mild coupling agents : HATU or EDC in DMF preserve stereointegrity during amide bond formation .

Q. What strategies enable selective oxidation of the pyrrolidine ring without affecting the ethynyl group?

Dess–Martin periodinane in dichloromethane selectively oxidizes alcohols to ketones under mild conditions. The ethynyl group remains intact due to its lower reactivity compared to secondary alcohols .

Q. How does the methoxy group influence the compound's conformational dynamics in solution?

Rotational Nuclear Overhauser Effect (ROESY) NMR reveals intramolecular hydrogen bonding between the methoxy oxygen and adjacent protons, stabilizing specific conformers. This impacts binding affinity in biological assays .

Methodological Insights

- Stereochemical Analysis : Use Mosher ester derivatization to assign absolute configuration if crystallography is unavailable .

- Reaction Optimization : Design a Design of Experiments (DoE) matrix to balance temperature, solvent, and catalyst loading for cross-coupling efficiency .

- Biological Assays : Pair in vitro kinase inhibition assays with molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.